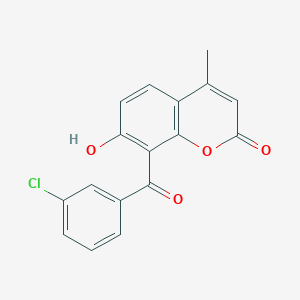![molecular formula C11H12OS B14266195 Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- CAS No. 158750-17-5](/img/structure/B14266195.png)
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with a sulfinyl group and a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- typically involves the reaction of benzene derivatives with sulfinyl and propenyl groups under controlled conditions. The specific synthetic route can vary, but it generally includes steps such as:
Formation of the propenyl group: This can be achieved through the reaction of benzene with propenyl halides in the presence of a catalyst.
Introduction of the sulfinyl group: This step involves the oxidation of a sulfide precursor to form the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, while the propenyl group can undergo various chemical transformations. These interactions can modulate biological pathways and result in specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (2-methyl-1-propenyl)-: Similar structure but lacks the sulfinyl group.
Benzene, (1-methylene-2-propenyl)-: Similar structure but with different positioning of the propenyl group.
Benzene, 1-methyl-2-(2-propenyl)-: Another similar compound with slight structural variations.
Uniqueness
Benzene, [(2-methyl-1-methylene-2-propenyl)sulfinyl]- is unique due to the presence of both the sulfinyl and propenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
158750-17-5 |
|---|---|
Formule moléculaire |
C11H12OS |
Poids moléculaire |
192.28 g/mol |
Nom IUPAC |
3-methylbuta-1,3-dien-2-ylsulfinylbenzene |
InChI |
InChI=1S/C11H12OS/c1-9(2)10(3)13(12)11-7-5-4-6-8-11/h4-8H,1,3H2,2H3 |
Clé InChI |
BLQYEDSJECZTTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=C)S(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


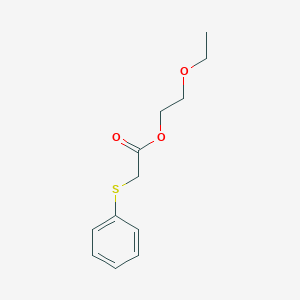
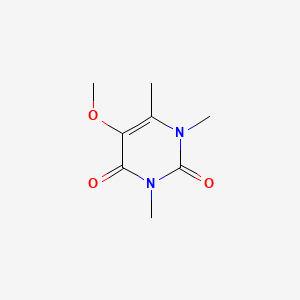
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
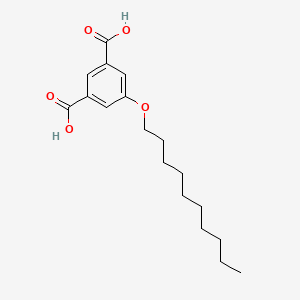
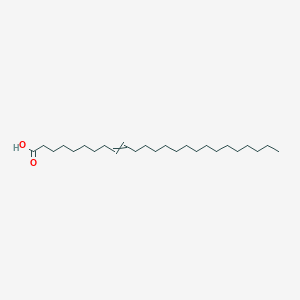
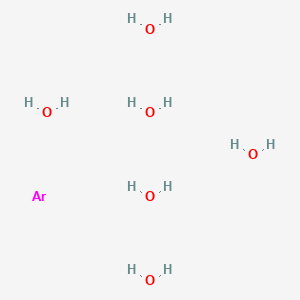

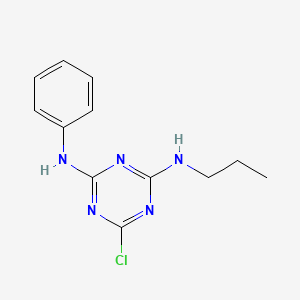
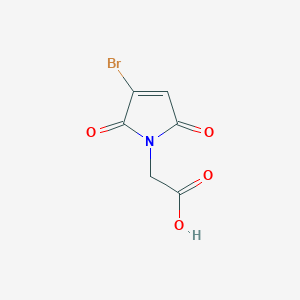

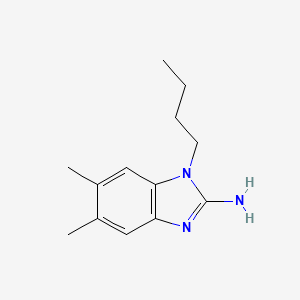

![[(Phenylboranediyl)di(cyclopenta-2,4-diene-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14266174.png)
